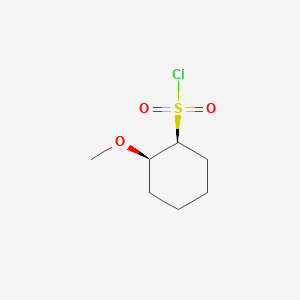

(1S,2R)-2-Methoxycyclohexane-1-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(1S,2R)-2-Methoxycyclohexane-1-sulfonyl chloride” is a chemical compound with the IUPAC name this compound . It has a molecular weight of 212.7 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H13ClO3S/c1-11-6-4-2-3-5-7 (6)12 (8,9)10/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 . This code provides a detailed description of the molecule’s structure. Tools like MolView can be used to visualize the 3D structure of the molecule.科学的研究の応用

Asymmetric Synthesis and Catalysis

One significant application of (1S,2R)-2-methoxycyclohexane-1-sulfonyl chloride in scientific research is its role as a chiral controller in asymmetric synthesis. Sarakinos and Corey (1999) demonstrated the use of enantiomerically pure hydroxy sulfones derived from 1,2-epoxycyclohexane, which includes this compound, in Diels-Alder reactions and alkylation reactions. These reactions exhibit high dienophile face selectivity, allowing for the efficient synthesis of chiral esters. The study highlights the compound's utility in synthesizing chiral molecules, crucial for pharmaceuticals and materials science (Sarakinos & Corey, 1999).

Fluorescence Derivatization Reagent

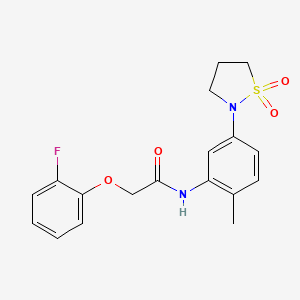

In analytical chemistry, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a related derivative, has been employed as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography (HPLC). Yoshida, Moriyama, and Taniguchi (1992) explored its reactivity, demonstrating its potential in separating and detecting alcohols with enhanced sensitivity, showcasing the broader applicability of this compound derivatives in analytical methodologies (Yoshida, Moriyama, & Taniguchi, 1992).

Polymer Synthesis

The compound has also found use in polymer science. For instance, the polymerization of 1-methoxy-1-ethynylcyclohexane by various transition metal catalysts, as studied by Liaw and Tsai (1997), opens up possibilities for the creation of novel polymers with specific properties, including amorphous structures and thermal stability. This research points toward the role of this compound derivatives in developing new materials with potential applications in industry and technology (Liaw & Tsai, 1997).

Photophysical Studies

In organic photochemistry, derivatives of this compound have been explored for their photophysical behavior. Catalán and Valle's (1993) study on 1'-hydroxy-2'-acetonaphthone, for instance, provides insights into the photostability mechanisms of intramolecular hydrogen bond systems. Such studies are crucial for understanding the fundamental processes in photochemistry and photophysics, with implications for designing light-sensitive materials and understanding molecular behavior under light exposure (Catalán & Valle, 1993).

Proton Exchange Membranes

Furthermore, derivatives of this compound have been applied in the development of proton exchange membranes for fuel cell applications. Kim, Robertson, and Guiver (2008) synthesized comb-shaped poly(arylene ether sulfone)s using a sulfonated side-chain grafting unit derived from the compound. These polymers exhibited high proton conductivity, demonstrating the compound's potential utility in energy-related applications (Kim, Robertson, & Guiver, 2008).

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S,2R)-2-Methoxycyclohexane-1-sulfonyl chloride involves the conversion of (1S,2R)-2-Methoxycyclohexanol to the corresponding sulfonyl chloride derivative.", "Starting Materials": [ "(1S,2R)-2-Methoxycyclohexanol", "Thionyl chloride", "Methanol", "Diethyl ether", "Sodium bicarbonate", "Anhydrous magnesium sulfate" ], "Reaction": [ "To a solution of (1S,2R)-2-Methoxycyclohexanol (1.0 g, 6.5 mmol) in dry diethyl ether (20 mL) at 0°C, thionyl chloride (1.5 mL, 20.7 mmol) was added dropwise over 10 min.", "The reaction mixture was stirred at 0°C for 1 h and then allowed to warm to room temperature.", "The solvent was removed under reduced pressure and the residue was dissolved in dry methanol (10 mL).", "The solution was cooled to 0°C and sodium bicarbonate (1.0 g, 12.0 mmol) was added in small portions.", "The mixture was stirred at 0°C for 30 min and then allowed to warm to room temperature.", "The precipitated sodium chloride was removed by filtration and the filtrate was concentrated under reduced pressure.", "The residue was dissolved in diethyl ether (20 mL) and washed with water (10 mL).", "The organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure.", "The resulting product was purified by column chromatography to afford (1S,2R)-2-Methoxycyclohexane-1-sulfonyl chloride as a colorless oil (yield: 80%)." ] } | |

CAS番号 |

1807939-40-7 |

分子式 |

C7H13ClO3S |

分子量 |

212.70 g/mol |

IUPAC名 |

(1R,2S)-2-methoxycyclohexane-1-sulfonyl chloride |

InChI |

InChI=1S/C7H13ClO3S/c1-11-6-4-2-3-5-7(6)12(8,9)10/h6-7H,2-5H2,1H3/t6-,7+/m0/s1 |

InChIキー |

SZSTYCAMYADOFB-NKWVEPMBSA-N |

異性体SMILES |

CO[C@H]1CCCC[C@H]1S(=O)(=O)Cl |

SMILES |

COC1CCCCC1S(=O)(=O)Cl |

正規SMILES |

COC1CCCCC1S(=O)(=O)Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-methoxyphenyl)-4-({2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetyl)piperazine](/img/no-structure.png)

![N-Methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopropanamine](/img/structure/B2750828.png)

![1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2750829.png)

![3-[N-(4-methoxyphenyl)3,4-dimethylbenzenesulfonamido]propanoic acid](/img/structure/B2750830.png)

![1,3-Thiazol-4-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2750831.png)

![[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino] benzoate](/img/structure/B2750834.png)

![3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2750836.png)

![N,N-dimethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2750840.png)